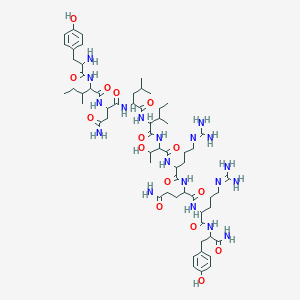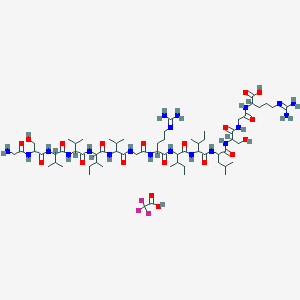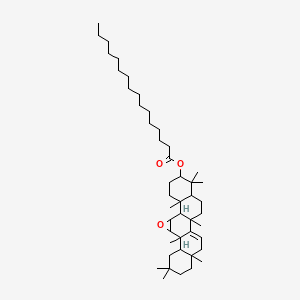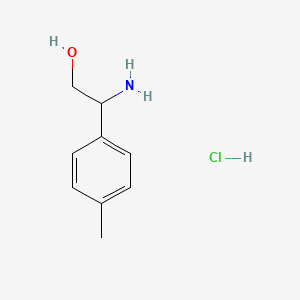
tert-Butyl b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl D-Glucoside is a glucoside compound where a tert-butyl group is attached to the glucose molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: T-Butyl D-Glucoside can be synthesized through enzymatic methods using cyclodextrin glucanotransferases. These enzymes can glucosylate tert-butyl alcohol in the presence of organic cosolvents, resulting in the formation of T-Butyl D-Glucoside . Another method involves the use of β-glucosidase enzymes, which can catalyze the synthesis of butyl glucosides at high temperatures .
Industrial Production Methods: Industrial production of T-Butyl D-Glucoside often involves the use of partially hydrolyzed starch as a glucose donor, with the yield of transglucosylation being approximately 44% . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: T-Butyl D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by enzymes or chemical reagents.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of T-Butyl D-Glucoside include potassium carbonate, sodium methoxide, and mercuric nitrate . These reagents facilitate the formation and modification of the glucoside compound under specific conditions.
Major Products Formed: The major products formed from the reactions of T-Butyl D-Glucoside include tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . These products exhibit surfactant properties and are used in various applications.
Scientific Research Applications
T-Butyl D-Glucoside has a wide range of scientific research applications. It is used as a surfactant in chemistry and biology, aiding in the solubilization of hydrophobic compounds . In medicine, it is used in drug delivery systems to enhance the bioavailability of therapeutic agents. In the industry, it is used in the formulation of personal care products, pharmaceuticals, and membrane protein research .
Mechanism of Action
The mechanism of action of T-Butyl D-Glucoside involves its ability to act as a surfactant, reducing the surface tension between different phases. This property is due to the presence of both hydrophilic and hydrophobic groups in the molecule. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of various compounds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to T-Butyl D-Glucoside include octyl-α-D-glucoside and decyl-β-D-glucopyranoside . These compounds also exhibit surfactant properties and are used in similar applications.
Uniqueness: T-Butyl D-Glucoside is unique due to its specific structure, which provides distinct surfactant properties compared to other glucosides. Its ability to form stable micelles at lower concentrations makes it particularly useful in various applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)

![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)


![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)


![methyl 15-hydroxy-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B12319343.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)


![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)

